molecular formula C12H15NO2 B1178877 (1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 126662-30-4

(1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1178877
CAS No.: 126662-30-4
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Description

(1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core, an amino group, and a carboxylate ester. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available naphthalene derivatives.

    Hydrogenation: The naphthalene core undergoes hydrogenation to form the tetrahydronaphthalene structure.

    Amination: Introduction of the amino group is achieved through reductive amination or other suitable methods.

    Esterification: The carboxylate ester is formed via esterification reactions, often using methanol and acid catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Utilizing metal catalysts such as palladium or platinum for efficient hydrogenation.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium azide or organolithium reagents.

Major Products:

    Oxidation Products: Naphthoquinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

(1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, inflammation, or metabolism.

Comparison with Similar Compounds

    (1R,2R)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate: The enantiomer with different stereochemistry.

    Naphthalene Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness:

    Stereochemistry: The (1S,2S) configuration imparts unique chemical and biological properties.

    Functional Groups: The presence of both amino and carboxylate ester groups allows for diverse reactivity and applications.

This detailed article provides a comprehensive overview of (1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWOQHIURTZKRS-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC2=CC=CC=C2[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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